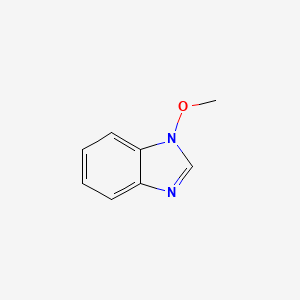

1-Methoxy-1H-benzimidazole

Description

1-Methoxy-1H-benzimidazole is a nitrogen-containing heterocyclic compound featuring a benzene ring fused to an imidazole ring, with a methoxy (-OCH₃) substituent at the 1-position. This substitution modulates electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. The methoxy group enhances lipophilicity and may improve membrane permeability, making this derivative particularly relevant in drug design .

Properties

CAS No. |

6595-08-0 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

1-methoxybenzimidazole |

InChI |

InChI=1S/C8H8N2O/c1-11-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3 |

InChI Key |

RBGGMTQEVZWWLW-UHFFFAOYSA-N |

SMILES |

CON1C=NC2=CC=CC=C21 |

Canonical SMILES |

CON1C=NC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Compounds in this class exhibit mesomorphic (liquid crystalline) properties, as demonstrated by their smectic and nematic phases in thermal studies .

- 2-Mercapto-5-methoxy-1H-benzimidazole: The addition of a mercapto (-SH) group at the 2-position introduces hydrogen-bonding capability and nucleophilic reactivity. This derivative shows notable fungicidal activity against Macrophomina, Rhizoctonia, and Fusarium species, attributed to the synergistic effects of methoxy and thiol groups .

Hydroxy-Substituted Derivatives

Hydroxy-phenyl substitutions (e.g., 2-(4-hydroxy-phenyl)-1H-benzimidazole) significantly alter solubility and binding affinity. These derivatives are often explored for antioxidant and metal-chelating properties. For example, dihydroxy-substituted analogs (e.g., 2-(3,4-dihydroxy-phenyl)-1H-benzimidazole) exhibit enhanced hydrogen-bonding interactions with biological targets .

Halogenated and Hybrid Derivatives

- Halogenated benzylidenebenzohydrazide-benzimidazole hybrids : Incorporating halogen atoms (e.g., Cl, Br) at specific positions enhances electrophilic character and improves interactions with hydrophobic enzyme pockets. These compounds are investigated for antiproliferative and antimicrobial activities .

- Phenoxymethyl-triazole-thiazole hybrids: Derivatives like 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole demonstrate enhanced bioactivity due to extended π-conjugation and additional hydrogen-bonding motifs from triazole and thiazole moieties .

Structure-Activity Relationship (SAR) Insights

- Methoxy Group : Enhances metabolic stability and membrane penetration but may reduce hydrogen-bonding capacity compared to hydroxyl or thiol groups.

- Hybrid Derivatives : Combining benzimidazole with triazole or thiazole rings broadens pharmacological scope by introducing multi-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.